molecular formula C9H13BO3 B1422115 2-Ethyl-5-methoxyphenylboronic acid CAS No. 852946-98-6

2-Ethyl-5-methoxyphenylboronic acid

Cat. No.: B1422115
CAS No.: 852946-98-6
M. Wt: 180.01 g/mol
InChI Key: RPWSVXFPDYETAQ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxyphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with ethyl and methoxy groups. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methoxyphenylboronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to a temperature of around 80-100°C .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar methods but optimized for larger quantities. This may involve continuous flow reactors and more efficient catalysts to ensure high yields and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methoxyphenylboronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid functional group acts as a Lewis acid, facilitating the formation of the boronate ester and subsequent reactions .

Properties

IUPAC Name

(2-ethyl-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWSVXFPDYETAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681737
Record name (2-Ethyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852946-98-6
Record name (2-Ethyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-ethyl-5-methoxyphenylboronic acid in the synthesis of 3-[5'-(3,4-bis-hydroxymethylbenzyloxy)-2'-ethyl-2-propylbiphenyl-4-yl]-penta-3-ol?

A: this compound is a crucial reagent in the first stage of the multi-step synthesis of the target compound. It participates in a Suzuki coupling reaction with a trifluoromethanesulfonate ester derivative of 1-(4-hydroxy-3-propylphenyl)propan-1-one. [] This reaction leads to the formation of a new carbon-carbon bond, specifically connecting the phenyl ring of the boronic acid to the propanone derivative. This step is essential for building the desired biphenyl structure found in the final compound.

Q2: What are the reaction conditions typically employed for the Suzuki coupling involving this compound in this context?

A: The research paper describes the Suzuki coupling reaction utilizing this compound as occurring in the presence of potassium carbonate (K2CO3) as a base and a palladium catalyst. [] The specific catalyst mentioned is either palladium(II) chloride bis(triphenylphosphine) [PdCl2(PPh3)2] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The reaction can be carried out in various solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), toluene, diisopropyl ether, chloroform, or alkanes like pentane, hexane, or heptane. The temperature range for this reaction is reported to be between 5 to 140 °C. []

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